molecular formula C19H21NO2S B1359422 4-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898769-88-5

4-Morpholinomethyl-4'-thiomethylbenzophenone

Cat. No. B1359422
M. Wt: 327.4 g/mol
InChI Key: RXLYMYHKEXPRHH-UHFFFAOYSA-N
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Description

4-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.45 . It is also known by its IUPAC name, [4-(methylsulfanyl)phenyl][4-(4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 4-Morpholinomethyl-4’-thiomethylbenzophenone consists of a benzophenone core with a morpholinomethyl group and a thiomethyl group attached to the phenyl rings . The InChI code for the compound is 1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 .


Physical And Chemical Properties Analysis

4-Morpholinomethyl-4’-thiomethylbenzophenone is a compound with a molecular weight of 327.45 . .

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives

The study by Shukla et al. (2014) focused on the synthesis and characterization of 1,2,4-triazole derivatives, including a compound with a morpholinomethyl component. This research provided insights into various intermolecular interactions like C–H⋯O and C–H⋯SC, crucial for understanding molecular assembly and stability in such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives

Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives, highlighting their potential in developing new bioactive molecules. Their study emphasized the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry and drug development (Kardile & Kalyane, 2010).

Structural Analysis of Morpholinomethyl Compounds

Yusof and Yamin (2005) conducted a study on a morpholinomethyl compound, analyzing its crystal structure and intramolecular hydrogen bonds. This research is significant for understanding the structural properties of such compounds (Yusof & Yamin, 2005).

DNA-PK Inhibitory Activity in Morpholinomethyl Compounds

Research by Cano et al. (2010) explored the synthesis of compounds including morpholinomethyl derivatives, focusing on their role as DNA-PK inhibitors. This is crucial for understanding the potential therapeutic applications in cancer treatment (Cano et al., 2010).

Role in Phosphoinositide 3-Kinase Inhibition

Alexander et al. (2008) identified morpholine derivatives as inhibitors of phosphoinositide 3-kinase, which has implications in cancer research and treatment. The study provided valuable structure-activity relationship data for these compounds (Alexander et al., 2008).

One-Pot Synthesis Using Morpholinomethyl-lithiotetrazole

Alexakos and Wardrop (2019) developed an efficient method for synthesizing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole. This research demonstrates the versatility of morpholinomethyl derivatives in synthetic chemistry (Alexakos & Wardrop, 2019).

Synthesis and Characterization of Morpholinomethyl Derivatives

Banu et al. (2013) detailed the synthesis and characterization of morpholinomethyl derivatives, focusing on their molecular structures and intermolecular interactions. This contributes to the understanding of the chemical properties of these compounds (Banu et al., 2013).

Membrane-Protective Activity of Morpholinomethyl Compounds

Buravlev et al. (2017) synthesized morpholinomethyl derivatives and evaluated their membrane-protective and antioxidant activities. This research is significant in the development of new therapeutic agents (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).

Vasorelaxant Properties of Benzofuran-Morpholinomethyl-Pyrazoline Hybrids

Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, studying their vasorelaxant properties. This research is crucial for developing new cardiovascular drugs (Hassan, Rahman, Saleh, & Jaleel, 2014).

properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYMYHKEXPRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642628
Record name [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinomethyl-4'-thiomethylbenzophenone

CAS RN

898769-88-5
Record name [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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